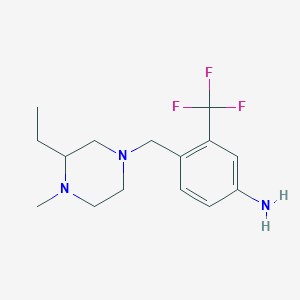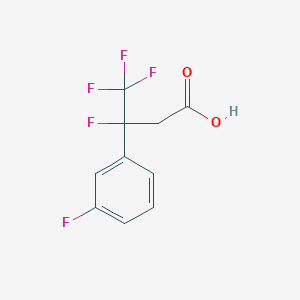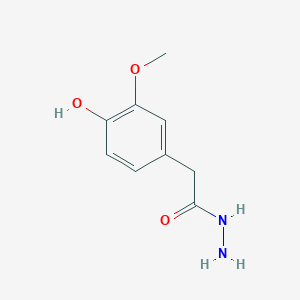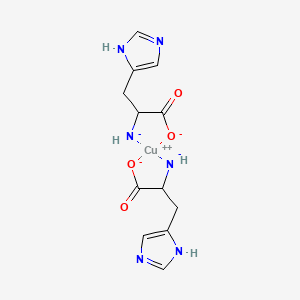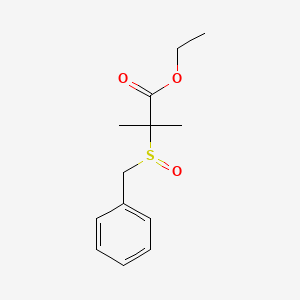
7-methoxy-2-methylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring.
-
Pictet-Spengler Reaction
Starting Materials: 2-methylphenethylamine and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, at elevated temperatures (around 80-100°C).
Procedure: The phenethylamine derivative and the aldehyde are mixed in an acidic medium and heated to promote cyclization, forming the isoquinoline ring.
-
Bischler-Napieralski Reaction
Starting Materials: 2-methylphenethylamine and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is conducted in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or aluminum chloride (AlCl3).
Procedure: The phenethylamine derivative is acylated with the benzoyl chloride, followed by cyclization under acidic conditions to form the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Conditions: Conducted in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Products: Reduction of the carbonyl group can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the isoquinoline ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in halogenated isoquinolines.
科学研究应用
Chemistry
In chemistry, 7-methoxy-2-methylisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for the design of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications, including the production of materials with specific functionalities.
作用机制
The mechanism of action of 7-methoxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the isoquinoline ring can influence its binding affinity and selectivity towards these targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
7-methoxyisoquinoline: Lacks the methyl group at the 2nd position, which may affect its chemical reactivity and biological activity.
2-methylisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position, potentially altering its interactions with molecular targets.
7-methoxy-1-methylisoquinoline: Has a methyl group at the 1st position instead of the 2nd, which can influence its chemical and biological properties.
Uniqueness
7-methoxy-2-methylisoquinolin-1(2H)-one is unique due to the specific positioning of the methoxy and methyl groups on the isoquinoline ring This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds
属性
IUPAC Name |
7-methoxy-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(14-2)7-10(8)11(12)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWXMNPNJFBVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
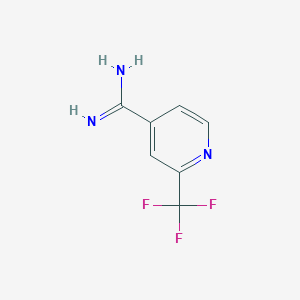
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
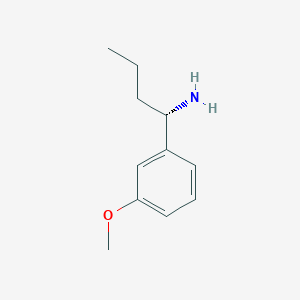
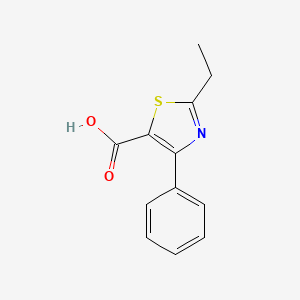
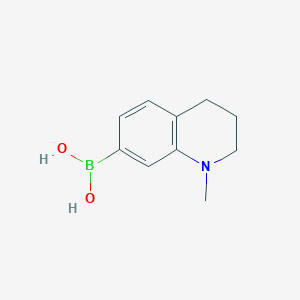
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
